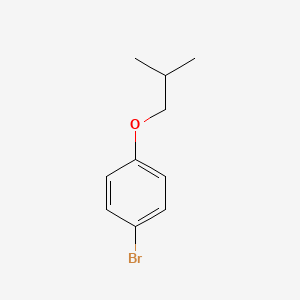

1-Bromo-4-isobutoxybenzene

Overview

Description

1-Bromo-4-isobutoxybenzene is a brominated benzene derivative with an isobutoxy substituent at the para position. While the specific compound is not directly studied in the provided papers, related brominated benzene compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior of this compound.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves halogenation reactions. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a compound with a similar structure to this compound, was achieved through bromination, oxyalkylation, and thioamidation starting from commercially available 4-hydroxybenzonitrile . This suggests that a similar approach could be used for synthesizing this compound, with the appropriate choice of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, with the possibility of disorder in the crystal structure, as seen in the case of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione . The presence of bromine can influence the molecular conformation and crystal packing due to its size and ability to participate in halogen bonding.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions, including isomerization and coupling reactions. For example, the isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene was studied in the context of developing probes for Alzheimer's disease . Additionally, CuI-catalyzed domino processes involving 1-bromo-2-iodobenzenes have been used to synthesize benzofurans , indicating the potential for this compound to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical properties of brominated benzenes, such as melting points, can vary significantly depending on the substitution pattern, as demonstrated by the structure-melting relations in isomeric dibromobenzenes . The presence of the isobutoxy group in this compound would likely affect its physical properties, such as solubility and melting point. Chemical properties, such as reactivity and stability, can be influenced by the electronic effects of the bromine and isobutoxy substituents.

Scientific Research Applications

Synthesis and Intermediate Roles

- 1-Bromo-4-isobutoxybenzene plays a significant role as an intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a key intermediate in the production of febuxostat, a gout medication. This compound is synthesized from 4-hydroxybenzonitrile through a multi-step process including bromination, oxyalkylation, and thioamidation (Wang et al., 2016).

Application in Polymer Science

- In polymer science, this compound derivatives can be utilized for end-quenching in TiCl4-catalyzed quasiliving polymerizations. Alkoxybenzenes, including derivatives of this compound, are effective for this purpose. They are used in a variety of polymerizations, demonstrating versatility across different temperatures and solvent conditions (Morgan et al., 2010).

Use in Organic Electronics

- In the field of organic electronics, derivatives of this compound are explored for their potential in enhancing the performance of polymer solar cells. For example, the introduction of 1-Bromo-4-Nitrobenzene into the active layer of polymer solar cells has been shown to significantly improve their power conversion efficiency. This is attributed to better excitonic recombination and enhanced electron transfer processes (Fu et al., 2015).

Exploration in Supercapacitor Applications

- In the development of supercapacitors, this compound derivatives have been studied for their role in electrolyte solutions. The addition of bromine derivatives in supercapacitor electrolytes can significantly increase the capacitance values, showing promise for enhancing energy storage capabilities (Frąckowiak et al., 2014).

Application in Pharmaceutical Research

- In pharmaceutical research, specific isomers of this compound, like 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, have been synthesized and utilized as probes for detecting beta-amyloid plaques in Alzheimer's disease. These isomers have shown high binding affinity and stability, demonstrating their potential as tools for studying neurological conditions (Lee et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-isobutoxybenzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

this compound interacts with its targets through transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .

Pharmacokinetics

Its physical properties such as its molecular weight (22912) and its liquid form at room temperature suggest that it may have good bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon–carbon bonds . At the cellular level, this can lead to the synthesis of complex organic compounds .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and pressure . For instance, it is stored in a sealed, dry environment at room temperature to maintain its stability .

properties

IUPAC Name |

1-bromo-4-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAIALVMJJUXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

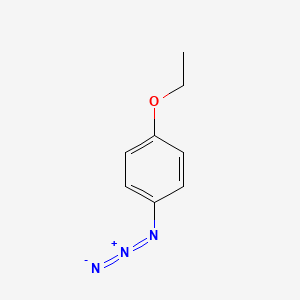

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571492 | |

| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30752-23-9 | |

| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)